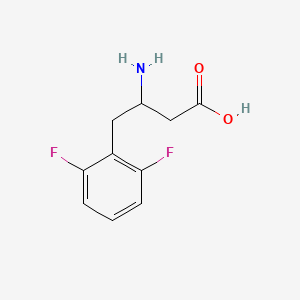

3-Amino-4-(2,6-difluorophenyl)butyric Acid

Beschreibung

3-Amino-4-(2,6-difluorophenyl)butyric acid is a fluorinated β-amino acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry for modulating pharmacokinetic profiles, such as metabolic stability and membrane permeability.

Eigenschaften

Molekularformel |

C10H11F2NO2 |

|---|---|

Molekulargewicht |

215.20 g/mol |

IUPAC-Name |

3-amino-4-(2,6-difluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11F2NO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15) |

InChI-Schlüssel |

ZGLLZHJTNQERFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)CC(CC(=O)O)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,6-difluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with butyric acid derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(2,6-difluorophenyl)butyric Acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The difluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of partially or fully hydrogenated aromatic rings.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(2,6-difluorophenyl)butyric Acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(2,6-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-amino-4-(2,6-difluorophenyl)butyric acid and its analogs based on substituent patterns, physicochemical properties, and research applications.

Substituent Effects on Aromatic Rings

*Estimated from molecular formula. †Calculated from . ‡From .

Physicochemical and Pharmacokinetic Differences

- Fluorine vs.

- Halogen Position : The 5-bromo-2-fluoro analog () introduces a heavy atom for radiolabeling applications, whereas the 3,5-difluoro substitution () optimizes π-π stacking in enzyme active sites.

- Chirality: Enantiopure analogs like (R)-3-amino-4-(4-tert-butyl-phenyl)butyric acid HCl () demonstrate the importance of stereochemistry in receptor binding, with reported melting points of 163–167°C and solubility in polar solvents.

Biologische Aktivität

3-Amino-4-(2,6-difluorophenyl)butyric acid (DFBA) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial properties and neuropharmacological applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFBA is characterized by the presence of an amino group and a difluorophenyl moiety attached to a butyric acid backbone. Its molecular formula is , with a molecular weight of approximately 246.22 g/mol. The unique structural features of DFBA contribute to its distinct chemical reactivity and biological activity.

The mechanism of action of DFBA involves its interaction with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular functions. This modulation can lead to alterations in neurotransmitter signaling, which is particularly relevant in the context of neurological disorders.

Antimicrobial Properties

DFBA has shown promise as an antimicrobial agent. Studies have indicated that compounds structurally related to DFBA exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . For example, derivatives of 3-amino-4-aminoximidofurazan demonstrated notable antibiofilm activity against these bacteria, suggesting that DFBA may possess similar properties .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DFBA (hypothetical data) | Staphylococcus aureus | 50 µg/mL |

| 3-Amino-4-aminoximidofurazan PI3 | Pseudomonas aeruginosa | 40 µg/mL |

| Tobramycin (control) | Pseudomonas aeruginosa | 10 µg/mL |

Neuropharmacological Applications

Research indicates that DFBA may have potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Its structural characteristics suggest that it could act as an inhibitor or modulator of specific receptors involved in neurotransmission .

Case Studies and Research Findings

-

Study on Antibiofilm Activity :

A study evaluated the antibiofilm properties of synthesized derivatives related to DFBA against Staphylococcus aureus and Pseudomonas aeruginosa . The results showed significant biofilm inhibition, highlighting the potential use of DFBA in treating infections associated with biofilms . -

Neuropharmacological Research :

Investigations into the neuropharmacological effects of compounds similar to DFBA have demonstrated their ability to influence neurotransmitter signaling pathways, which could be beneficial in developing treatments for conditions like depression or anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.